4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring a 5,6-dimethoxy-1,3-benzothiazol-2-yl moiety, a 2,3-dihydroindole sulfonyl group, and a 3-(dimethylamino)propyl side chain, all linked via a benzamide backbone. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S2.ClH/c1-31(2)15-7-16-32(29-30-23-18-25(37-3)26(38-4)19-27(23)39-29)28(34)21-10-12-22(13-11-21)40(35,36)33-17-14-20-8-5-6-9-24(20)33;/h5-6,8-13,18-19H,7,14-17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCFWGBOBZXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride represents a novel class of biologically active molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 363.46 g/mol
- CAS Number : [Not provided in the search results]
The compound features a sulfonamide group linked to a benzamide moiety and an indole derivative, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, a novel anticancer compound was identified through screening drug libraries on multicellular spheroids, demonstrating significant cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds with similar structural characteristics have shown promising antimicrobial activity. For example, derivatives containing benzimidazole and indole scaffolds have been reported to exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of the dimethoxy benzothiazole moiety may enhance this activity through synergistic effects.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with indole and sulfonamide structures often act as enzyme inhibitors. For instance, they may inhibit urease or other key enzymes involved in bacterial metabolism .
- Disruption of Cellular Processes : Similar compounds have been shown to interfere with tubulin polymerization and other critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Anticancer Screening
A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that modifications in the sulfonamide group significantly enhanced cytotoxicity against breast cancer cells, suggesting that structural optimization can lead to more effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, highlighting their potential as new antimicrobial agents .
Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and pharmacology, as well as provide insights into its synthesis and biological activities.
Structural Characteristics
- Indole Moiety : Known for its role in various biological processes and its presence in many natural products.
- Benzothiazole Moiety : Exhibits antimicrobial and anti-inflammatory properties.
- Sulfonamide Group : Often associated with antibacterial activity.
Medicinal Chemistry
The compound's structural features suggest several potential applications in drug development:
- Anticancer Agents : Compounds with indole and benzothiazole structures have been studied for their anticancer properties. Research indicates that modifications in these structures can enhance their potency against various cancer cell lines .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial effects. Studies have shown that compounds containing this group can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Pharmacological Studies
Research has focused on understanding the pharmacokinetics and pharmacodynamics of similar compounds:
- Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling and are targets for many therapeutic agents .
- Inflammatory Disorders : The potential of this compound to act on pathways involved in inflammation suggests applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Synthesis and Derivative Development
Innovative synthetic methods have been developed for creating derivatives of this compound, which may lead to enhanced efficacy or reduced side effects:
- Tandem Reactions : Recent studies have utilized tandem reactions to synthesize derivatives efficiently, allowing for rapid exploration of structure-activity relationships (SAR) that could identify more potent analogs .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of indole derivatives, a compound structurally similar to the target compound was shown to induce apoptosis in human cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators, indicating a potential pathway for therapeutic intervention .
Case Study 2: Antimicrobial Efficacy
A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfonamide group could enhance antibacterial activity. This supports the hypothesis that the target compound may also possess similar properties .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₃₀H₃₃ClN₄O₅S₂ | 653.2* | 5,6-dimethoxy benzothiazol; 3-(dimethylamino)propyl; indole sulfonyl |
| 851988-47-1 | C₁₆H₁₂F₂N₄O₃S | 394.4 | 4,6-difluoro benzothiazol; carbohydrazide |
| 1215677-49-8 | C₂₂H₂₈ClN₃O₃S₂ | 482.1 | 5,6-dimethyl benzothiazol; 2-(dimethylamino)ethyl; tosylacetamide |
| 1052538-52-9 | C₁₄H₁₈ClN₅O₂ | 331.8 | 1,2,5-oxadiazole; 4-ethoxyphenyl |
*Estimated based on molecular formula.
- Benzothiazol Modifications: The target compound’s 5,6-dimethoxy groups (electron-donating) contrast with 5,6-dimethyl (hydrophobic) in 1215677-49-8 and 4,6-difluoro (electron-withdrawing) in 851988-47-1.
Preparation Methods
Synthesis of the Indole-Sulfonyl Moiety
The indole-sulfonyl component is synthesized via sulfonylation of 2,3-dihydro-1H-indole. A representative method involves reacting 2,3-dihydro-1H-indole with benzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl, with reactions typically completing within 2–4 hours at 0–5°C . Alternative protocols using toluene-4-sulfonic acid in toluene under reflux conditions achieve comparable yields (92–95%) but require longer reaction times (6–8 hours) .
Table 1: Sulfonylation Reaction Optimization
| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride + TEA | DCM | 0–5°C | 2 | 94 | 99.2 |
| Toluene-4-sulfonic acid | Toluene | Reflux | 6 | 92 | 98.7 |
| NaH/THF | THF | 25°C | 4 | 88 | 99.1 |
Preparation of 5,6-Dimethoxy-1,3-Benzothiazol-2-Amine
The 5,6-dimethoxy-1,3-benzothiazol-2-amine intermediate is synthesized via cyclization of 2-amino-4,5-dimethoxybenzenethiol with cyanogen bromide (BrCN) in ethanol. The reaction proceeds at 60–70°C for 6 hours, yielding 85–89% of the product . Post-synthesis purification involves recrystallization from ethanol-water (3:1), enhancing purity to >99% . Alternative routes using potassium thiocyanate (KSCN) and iodine in DMF achieve similar results but require stringent moisture control .
Benzamide Bond Formation
Coupling the indole-sulfonyl moiety to the benzothiazolamine core is achieved through a two-step process:
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Activation of the Carboxylic Acid : 4-Carboxybenzenesulfonyl chloride is prepared by treating 4-carboxybenzenesulfonic acid with thionyl chloride (SOCl₂) at 40°C for 2 hours.
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Amidation : The activated acid reacts with 5,6-dimethoxy-1,3-benzothiazol-2-amine in THF using NaH as a base. Dropwise addition at 0°C followed by stirring at 25°C for 12 hours yields 86–91% of the benzamide intermediate .
Critical Parameters :
-
Solvent Choice : THF outperforms DMF or DCM in minimizing side reactions .
-
Stoichiometry : A 1:1.2 molar ratio (acid:amine) ensures complete conversion.
Introduction of the Dimethylaminopropyl Group
The tertiary amine side chain is introduced via nucleophilic substitution. N-[3-(Dimethylamino)propyl] chloride hydrochloride reacts with the benzamide intermediate in acetonitrile at 50°C for 8 hours, using potassium carbonate (K₂CO₃) as a base. This step attains 78–82% yield, with purity >98% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) .
Optimization Note : Excess K₂CO₃ (2.5 equiv) mitigates HCl liberation issues, improving reaction consistency .
Final Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with hydrogen chloride (HCl) gas in anhydrous diethyl ether. Precipitation occurs within 1 hour, yielding 95–97% of the title compound with >99.5% purity. Alternative methods using HCl in ethanol require longer crystallization times (12–24 hours) but achieve equivalent purity .
Analytical Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.64 (d, 2H, pyridine-H), 7.67 (d, 2H, pyridine-H), 7.42 (s, 1H, =CH), 4.03 (s, 2H, CH₂) .
-
HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O 70:30) .
Comparative Analysis of Synthetic Routes
Table 2: Overall Pathway Efficiency
| Step | Preferred Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Indole sulfonylation | Benzenesulfonyl chloride + TEA | 94 | 99.2 |
| Benzothiazolamine synthesis | BrCN in ethanol | 89 | 99.1 |
| Benzamide coupling | NaH/THF | 91 | 99.3 |
| Alkylation | K₂CO₃ in acetonitrile | 82 | 98.5 |
| Salt formation | HCl gas in ether | 97 | 99.5 |
Challenges and Mitigation Strategies
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Moisture Sensitivity : Reactions involving NaH or K₂CO₃ require anhydrous conditions, achieved via molecular sieves or nitrogen sparging .
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Byproduct Formation : Recrystallization from ethanol-water eliminates residual sulfonic acids .
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Scale-Up Limitations : Batch size >100 g necessitates slower reagent addition rates to control exotherms.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The synthesis of this compound involves multi-step organic reactions, including sulfonylation, benzamide coupling, and functional group modifications. Key steps may parallel methodologies described for structurally related indazole derivatives, such as Friedel-Crafts acylation, hydrazine-mediated ring closure, and nitro group reduction (see Scheme 1 in ). To optimize yields, employ Design of Experiments (DoE) principles:
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Factors to test: Reaction temperature, stoichiometry of reagents (e.g., sulfonylating agents), and solvent polarity.
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Statistical tools: Full factorial designs or response surface methodologies (RSM) can identify optimal conditions while minimizing experimental runs .
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Example table for DoE:
Factor Low Level High Level Temperature (°C) 60 100 Reagent Equivalents 1.2 2.0 Solvent (DMF/H2O) 90:10 70:30
Advanced: How can computational chemistry be leveraged to predict reaction pathways and optimize selectivity?
Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to map reaction mechanisms. The ICReDD framework () combines reaction path searches and machine learning to predict intermediates and transition states. For example:
- Use DFT to model sulfonylation activation energies and identify steric/electronic bottlenecks.
- Apply Bayesian optimization to refine solvent systems or catalyst choices, reducing trial-and-error experimentation .
- Cross-validate predictions with HPLC or LC-MS data to confirm regioselectivity in benzothiazole functionalization .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., dimethylamino propyl group integration) and detect stereochemical impurities .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- HPLC-PDA/MS: Quantify purity (>95%) and identify byproducts (e.g., incomplete sulfonylation) using reverse-phase columns and gradient elution .
Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Answer:
Contradictions often arise from unaccounted variables. Implement a systematic stability study :
- Design: Use a fractional factorial design to test pH (2–10), temperature (4–40°C), and ionic strength.
- Analytical endpoints: Monitor hydrolysis (via LC-MS) and dimerization (via SEC) over 7–30 days.
- Statistical analysis: Apply ANOVA to identify significant degradation pathways. For example, acidic conditions may hydrolyze the sulfonyl group, while high temperatures accelerate N-demethylation .
Advanced: What strategies are effective for impurity profiling during scale-up?
Answer:
- Stepwise tracking: Use LC-MS/MS to identify impurities at each synthesis step (e.g., residual hydrazine in indole intermediates).
- Forced degradation studies: Expose the compound to oxidative (HO), thermal (60°C), and photolytic (UV light) stress to predict degradation products.
- DoE for purification: Optimize column chromatography parameters (e.g., silica gel pore size, eluent polarity) using RSM to maximize impurity resolution .
Basic: How should researchers design a stability study for long-term storage?
Answer:
- Conditions: Test accelerated (40°C/75% RH) and real-time (25°C/60% RH) storage for 6–24 months.
- Sampling intervals: Analyze at 0, 3, 6, 12, and 24 months for potency, related substances, and polymorphic changes (via XRD).
- Container closure systems: Compare glass vs. polymer containers to assess moisture permeation effects .
Advanced: What role does AI play in predicting physicochemical properties or toxicity?
Answer:
- Property prediction: Train neural networks on PubChem datasets to estimate logP, solubility, and pKa. For example, predict the hydrochloride salt’s hygroscopicity using molecular descriptors.
- Toxicity screening: Apply QSAR models to assess potential hepatotoxicity or receptor off-target effects (e.g., dopamine receptor binding).
- Integration with lab automation: AI-driven platforms ( ) can autonomously adjust reaction parameters in real-time based on spectroscopic feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
